molecular formula C26H26ClN3O2 B4764362 5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide

5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide

Cat. No. B4764362
M. Wt: 448.0 g/mol
InChI Key: KNUQPBBKGDSGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide, also known as JNJ-26481585, is a small molecule inhibitor of histone deacetylase (HDAC). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and repression of gene transcription. Inhibition of HDACs by JNJ-26481585 results in increased acetylation of histones, leading to a more open chromatin structure and increased gene transcription. JNJ-26481585 has been studied for its potential as an anticancer agent and for its effects on neurological disorders.

Mechanism of Action

5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide inhibits HDAC activity by binding to the catalytic site of the enzyme. This results in increased acetylation of histones, leading to a more open chromatin structure and increased gene transcription. The increased expression of certain genes can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit angiogenesis and tumor growth in mouse models of cancer. In neurological disorders, 5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to improve cognitive function and reduce neuronal damage in mouse models of Huntington's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide is its specificity for HDAC inhibition, which allows for more targeted effects on gene expression. However, its potency may vary depending on the cell type and experimental conditions. Additionally, 5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide may have off-target effects on other enzymes or proteins, which could complicate interpretation of experimental results.

Future Directions

Future research on 5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide could focus on its potential as a therapeutic agent for specific types of cancer or neurological disorders. It could also be studied in combination with other drugs or therapies to enhance its efficacy. Further investigation into its mechanism of action and potential off-target effects could also provide insight into its therapeutic potential.

Scientific Research Applications

5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide has been studied for its potential as an anticancer agent, particularly in the treatment of hematological malignancies such as lymphoma and leukemia. It has also been studied for its effects on neurological disorders such as Huntington's disease and Alzheimer's disease.

properties

IUPAC Name

5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O2/c1-18-8-7-9-19(16-18)28-26(32)22-17-20(12-13-24(22)30-14-5-2-6-15-30)29-25(31)21-10-3-4-11-23(21)27/h3-4,7-13,16-17H,2,5-6,14-15H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUQPBBKGDSGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-piperidin-1-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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